N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide
CAS No.: 899989-54-9
Cat. No.: VC11871534
Molecular Formula: C17H11ClF3N3O2S
Molecular Weight: 413.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899989-54-9 |
|---|---|
| Molecular Formula | C17H11ClF3N3O2S |
| Molecular Weight | 413.8 g/mol |
| IUPAC Name | N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetamide |
| Standard InChI | InChI=1S/C17H11ClF3N3O2S/c18-11-4-3-10(17(19,20)21)8-13(11)22-15(25)9-24-16(26)6-5-12(23-24)14-2-1-7-27-14/h1-8H,9H2,(H,22,25) |
| Standard InChI Key | ODXHGSUGPOCIDG-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
| Canonical SMILES | C1=CSC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Introduction
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide is a complex organic compound with a molecular formula of C17H11ClF3N3O2S and a molecular weight of approximately 413.8 g/mol . This compound features a chloro and trifluoromethyl substituent on a phenyl ring, which is linked to a dihydropyridazine moiety that contains a thiophene group. The presence of these functional groups suggests potential applications in pharmaceuticals due to its biological activity.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 899989-54-9 |
| Molecular Formula | C17H11ClF3N3O2S |
| Molecular Weight | 413.8 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetamide typically involves multiple steps. While detailed synthesis protocols are not widely documented, the process likely requires the use of commercially available reagents and involves reactions that form the dihydropyridazine and thiophene moieties.
Research Findings
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume